1,3-dithian-5-amine
Overview
Description
1,3-Dithian-5-amine is an organic compound that belongs to the class of dithianes, which are six-membered heterocyclic compounds containing two sulfur atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of sulfur atoms in the ring structure imparts distinct chemical characteristics, making it a valuable intermediate in various synthetic applications.
Mechanism of Action
Target of Action
1,3-Dithian-5-amine is a derivative of 1,3-dithianes, which are versatile organic synthesis building blocks . They are known as ‘umpolung’ reagents or acyl anion equivalents . This is because they can be readily metalated and alkylated, allowing the rapid build-up of target molecules . Therefore, the primary targets of this compound are likely to be carbonyl compounds, which it can protect as thioacetals .
Mode of Action
This compound interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This process can be harnessed for the controlled synthesis of carbon–carbon bonds . The resulting compounds can then be used in the assembly of a wide array of complex molecular architectures .
Result of Action
The result of this compound’s action is the formation of novel dithian-fused dicyanoanilines . These compounds are formed efficiently in the reaction mixture within 2–3 hours . The products, which are formed in high yields and precipitate spontaneously in the reaction mixtures, have the potential for fluorescence activity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the deprotection of 1,3-dithianes and 1,3-dithiolanes often requires harsh conditions and is usually performed in the late synthetic stage . Furthermore, the reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst in water at room temperature .
Biochemical Analysis
Biochemical Properties
1,3-Dithian-5-amine can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst
Molecular Mechanism
It is known that 1,3-dithianes and 1,3-dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol
Preparation Methods
1,3-Dithian-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with an appropriate amine under acidic conditions to form the dithiane ring. The reaction typically requires a Lewis acid catalyst such as yttrium triflate or a Brönsted acid catalyst like p-toluenesulfonic acid. The reaction conditions often involve refluxing in a suitable solvent such as petroleum ether or performing the reaction in water at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
1,3-Dithian-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst, or by using reducing agents like lithium aluminium hydride.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding thiols or amines.
Scientific Research Applications
1,3-Dithian-5-amine has a wide range of applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules. The compound’s ability to form stable carbanions makes it a valuable intermediate in carbon-carbon bond-forming reactions, such as those involving alkyl halides, epoxides, and carbonyl compounds .
In biology and medicine, this compound derivatives have been investigated for their potential therapeutic properties. These compounds have shown promise in the development of new drugs due to their ability to interact with biological targets and modulate biochemical pathways .
In the industrial sector, this compound is used in the synthesis of polymers and other materials with unique properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
1,3-Dithian-5-amine can be compared to other similar compounds such as 1,3-dithiolane and 1,3-dithiepane. These compounds also contain sulfur atoms in their ring structures but differ in the number of carbon atoms and the overall ring size.
1,3-Dithiolane: A five-membered ring containing two sulfur atoms.
1,3-Dithiepane: A seven-membered ring containing two sulfur atoms.
The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various synthetic applications. Its ability to form stable carbanions and participate in a wide range of reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
1,3-dithian-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYHBGHCORESFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSCS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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